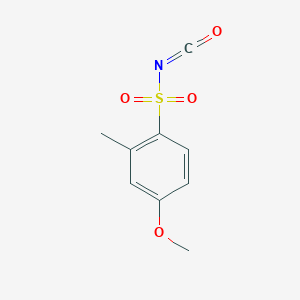![molecular formula C7H6F3N3O B2483004 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one CAS No. 2094627-94-6](/img/structure/B2483004.png)
1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one,” focusing on six unique applications:
Medicinal Chemistry: c-Met Inhibition
1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one has shown significant potential as a c-Met protein kinase inhibitor. c-Met is a receptor tyrosine kinase implicated in various cancers, and its inhibition can be crucial for cancer therapy. Compounds containing this structure have demonstrated potent c-Met inhibition, making them promising candidates for developing anti-cancer drugs .
GABA(_A) Receptor Modulation
This compound has also been explored for its ability to modulate GABA(_A) receptors. GABA(_A) receptors are critical for inhibitory neurotransmission in the central nervous system. Modulating these receptors can have therapeutic implications for conditions like anxiety, epilepsy, and insomnia. Research has indicated that derivatives of this compound can act as allosteric modulators of GABA(_A) receptors .
Fluorescent Probes
In the field of bioimaging, 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one derivatives have been utilized as fluorescent probes. These compounds exhibit strong fluorescence properties, making them useful for labeling and visualizing biological molecules and structures in various imaging techniques .
Polymer Chemistry: Solar Cells
This compound has been incorporated into polymers used in solar cells. The unique electronic properties of the trifluoromethyl group enhance the efficiency of these polymers in converting solar energy into electrical energy. This application is particularly relevant for developing more efficient and cost-effective solar energy solutions .
Antibacterial Agents
Recent studies have explored the antibacterial properties of triazolo[4,3-a]pyrazine derivatives, including 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one. These compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, making them potential candidates for new antibacterial drugs .
DNA Groove Binders
This compound has been investigated for its ability to bind to the minor groove of DNA. Such binding can interfere with DNA replication and transcription, making these compounds useful as potential anticancer agents. The strong binding affinity to DNA and the formation of stable complexes highlight their potential in therapeutic applications targeting tumor cell DNA .
These applications demonstrate the versatility and potential of 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one in various scientific fields. If you need more detailed information on any specific application, feel free to ask!
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit the growth of various cell lines, suggesting that they may interact with their targets to disrupt cell cycle progression .
Biochemical Pathways
Compounds with similar structures have been found to inhibit cdk2, which plays a critical role in cell cycle regulation . Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, disrupting the growth and proliferation of cancer cells .
Pharmacokinetics
A related compound, (2r)-4-[(8r)-8-methyl-2-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[1,5-a]pyrazin-7(8h)-yl]-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-amine, is listed in drugbank .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, they have been found to induce apoptosis in cancer cells, which is a form of programmed cell death .
properties
IUPAC Name |
1-(trifluoromethyl)-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-4-6(14)11-1-2-13(4)3-12-5/h3H,1-2H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAWIKRORPHYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC(=C2C(=O)N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2482922.png)


![2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2482928.png)


![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B2482933.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2482934.png)

![1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2482936.png)



